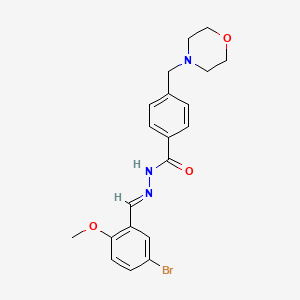

N'-(5-bromo-2-methoxybenzylidene)-4-(4-morpholinylmethyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazone compounds, including those similar to N'-(5-bromo-2-methoxybenzylidene)-4-(4-morpholinylmethyl)benzohydrazide, involves the reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazone derivatives. These reactions are typically catalyzed by acids and can be carried out under various conditions to optimize yield and purity. For instance, the synthesis and characterization of related compounds, like 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide, demonstrate the typical procedures and analytical techniques used in the preparation of hydrazone derivatives (Zhu, 2011).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by the presence of a C=N double bond, which is essential for their chemical reactivity and interaction with other molecules. X-ray crystallography is a common method used to determine the precise molecular geometry, including bond lengths and angles, of these compounds. The crystal structure analysis of related hydrazones reveals that these molecules often crystallize in specific space groups, with hydrogen bonding playing a crucial role in the formation of their solid-state structures (Cao, 2009).

Chemical Reactions and Properties

Hydrazone compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as cyclization, rearrangement, and nucleophilic addition, due to the reactivity of the C=N bond. These reactions can lead to the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The study of the synthesis, crystal structures, and urease inhibition of an acetohydroxamate-coordinated oxovanadium(V) complex derived from a related benzohydrazone highlights the chemical reactivity and potential applications of these compounds (Qu et al., 2015).

Applications De Recherche Scientifique

Antioxidant Activity

Compounds similar to N'-(5-bromo-2-methoxybenzylidene)-4-(4-morpholinylmethyl)benzohydrazide may play a role in antioxidant activity studies. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical for assessing the antioxidant capacity of complex samples. These methods are based on chemical reactions and use spectrophotometry to monitor specific wavelength adsorption, indicating the presence of antioxidants (I. Munteanu & C. Apetrei, 2021).

Treatment of Organic Pollutants

The enzymatic approach to the remediation or degradation of organic pollutants in wastewater utilizes enzymes in the presence of redox mediators to enhance the efficiency of degrading recalcitrant compounds. Enzymes such as laccases and peroxidases, when used with specific redox mediators, can significantly improve the degradation of hazardous organic pollutants, making this approach a potential application area for similar compounds (Maroof Husain & Q. Husain, 2007).

Pharmacology and Toxicology

The pharmacological and toxicological properties of compounds structurally related to this compound, such as N-benzylphenethylamine hallucinogens, are studied for their effects on perception and cognition. These compounds interact with serotonin receptors, indicating a potential research application in understanding the mechanism of action and effects of similar compounds (A. Halberstadt, 2017).

Propriétés

IUPAC Name |

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O3/c1-26-19-7-6-18(21)12-17(19)13-22-23-20(25)16-4-2-15(3-5-16)14-24-8-10-27-11-9-24/h2-7,12-13H,8-11,14H2,1H3,(H,23,25)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGAQVSDXRRNSS-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)

![ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5503978.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)

![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)

![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)